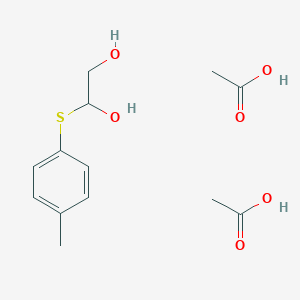
Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol is a chemical compound that features a combination of acetic acid and a sulfanyl group attached to an ethane-1,2-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol typically involves the reaction of 4-methylphenyl sulfide with ethane-1,2-diol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its sulfanyl group can participate in redox reactions, while the acetic acid moiety can engage in acid-base chemistry.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;1-(4-methylphenyl)sulfonylethane-1,2-diol
- Acetic acid;1-(4-methylphenyl)thioethane-1,2-diol
- Acetic acid;1-(4-methylphenyl)oxyethane-1,2-diol
Uniqueness
Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl, thio, and oxy analogs.
Properties
CAS No. |
87943-37-1 |
|---|---|
Molecular Formula |
C13H20O6S |
Molecular Weight |
304.36 g/mol |
IUPAC Name |
acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol |
InChI |
InChI=1S/C9H12O2S.2C2H4O2/c1-7-2-4-8(5-3-7)12-9(11)6-10;2*1-2(3)4/h2-5,9-11H,6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
BZQARLZWRZJOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















